molecular formula C11H15F6N3O4S2 B3392440 1-Butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 1007390-44-4

1-Butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B3392440
CAS No.: 1007390-44-4
M. Wt: 431.4 g/mol
InChI Key: ALDIECUKIYBNLB-UHFFFAOYSA-N
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Description

1-Butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide ([BVIM][Tf₂N]) is an ionic liquid (IL) featuring a unique cationic structure with a vinyl substituent on the imidazolium ring and a butyl side chain. The bis(trifluoromethylsulfonyl)imide (Tf₂N) anion contributes to its hydrophobicity, low viscosity, and high thermal stability. This IL is notable for its polymerizable vinyl group, enabling applications in composite materials and membrane technologies . Key properties such as melting point, viscosity, and conductivity are influenced by the interplay between the cation’s substituents and the anion’s delocalized charge.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-3-ethenylimidazol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2.C2F6NO4S2/c1-3-5-6-11-8-7-10(4-2)9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4,7-9H,2-3,5-6H2,1H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDIECUKIYBNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CN(C=C1)C=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F6N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide typically involves a two-step process:

  • Formation of 1-butyl-3-vinylimidazolium bromide

      Reactants: 1-vinylimidazole and 1-bromobutane.

      Conditions: The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures (around 80-100°C) for several hours.

      :

      Reaction: C4H9Br+C5H6N2C9H15N2Br\text{C}_4\text{H}_9\text{Br} + \text{C}_5\text{H}_6\text{N}_2 \rightarrow \text{C}_9\text{H}_{15}\text{N}_2\text{Br} C4​H9​Br+C5​H6​N2​→C9​H15​N2​Br

  • Anion Exchange to form this compound

      Reactants: 1-butyl-3-vinylimidazolium bromide and lithium bis(trifluoromethylsulfonyl)imide.

      Conditions: The reaction is typically performed in water or an organic solvent at room temperature.

      :

      Reaction: C9H15N2Br+LiN(CF3SO2)2C11H15N3(CF3SO2)2+LiBr\text{C}_9\text{H}_{15}\text{N}_2\text{Br} + \text{Li}\text{N}(\text{CF}_3\text{SO}_2)_2 \rightarrow \text{C}_{11}\text{H}_{15}\text{N}_3(\text{CF}_3\text{SO}_2)_2 + \text{LiBr} C9​H15​N2​Br+LiN(CF3​SO2​)2​→C11​H15​N3​(CF3​SO2​)2​+LiBr

Industrial Production Methods

Industrial production methods for this compound often involve scaling up the above synthetic routes with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are commonly employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide can undergo various chemical reactions, including:

    Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions.

    Polymerization: The vinyl group allows for polymerization reactions, forming poly(ionic liquids).

    Coordination Chemistry: The imidazolium cation can coordinate with metal ions, forming complexes.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the vinyl group.

    Reduction: Hydrogenation using catalysts such as palladium on carbon can reduce the vinyl group to an ethyl group.

    Substitution: Nucleophiles such as thiols or amines can react with the vinyl group under mild conditions.

Major Products

    Poly(ionic liquids): Formed through polymerization of the vinyl group.

    Metal Complexes: Formed through coordination with metal ions.

    Substituted Imidazolium Salts: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Introduction to 1-Butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide

This compound (BVIM NTf2) is an ionic liquid with significant potential across various scientific and industrial applications due to its unique physicochemical properties. This compound, characterized by its high thermal stability, low volatility, and excellent ionic conductivity, is increasingly utilized in fields such as electrochemistry, materials science, and catalysis.

Physicochemical Properties

The molecular formula of BVIM NTf2 is C11H15F6N3O4S2C_{11}H_{15}F_6N_3O_4S_2, with a molecular weight of approximately 431.37 g/mol. Key properties include:

  • Viscosity: 77 cP at 25 °C
  • Density: 1.42 g/cm³ at 25 °C
  • Conductivity: 1.41 mS/cm at 25 °C
  • Melting Point: Below room temperature (RT) .

These properties make BVIM NTf2 suitable for various applications where traditional solvents may fail.

Electrochemical Applications

BVIM NTf2 is widely studied for its use in electrochemical cells, particularly in lithium-ion batteries and supercapacitors. Its high ionic conductivity and electrochemical stability allow for efficient ion transport, enhancing battery performance.

Case Study: Lithium-Ion Batteries

In a recent study, BVIM NTf2 was incorporated into the electrolyte of lithium-ion batteries, resulting in improved charge-discharge cycles and overall energy density compared to conventional electrolytes . The study highlighted the compound's ability to maintain stability under high voltages, which is crucial for next-generation battery technologies.

Catalysis

The compound has shown promise as a solvent and catalyst in various organic reactions. Its ability to dissolve polar and non-polar compounds makes it an excellent medium for catalytic processes.

Case Study: Organic Synthesis

Research demonstrated that BVIM NTf2 effectively catalyzed the synthesis of various organic compounds through reactions such as Michael additions and Friedel-Crafts acylation. The ionic liquid's unique properties facilitated higher yields and selectivity compared to traditional solvents .

Separation Processes

BVIM NTf2 is also explored for its potential in separation processes, particularly in liquid-liquid extraction and gas absorption.

Case Study: CO₂ Capture

A study focused on the use of BVIM NTf2 for capturing carbon dioxide from flue gases. The results indicated that this ionic liquid could selectively absorb CO₂ while remaining stable under operational conditions, making it a viable candidate for carbon capture technologies .

Material Science

In materials science, BVIM NTf2 is utilized in the development of advanced materials such as polymers and nanocomposites.

Case Study: Polymer Electrolytes

BVIM NTf2 has been used to create polymer electrolytes that exhibit enhanced ionic conductivity and mechanical properties. These materials are being investigated for applications in flexible electronics and solid-state batteries .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
ElectrochemistryUsed in lithium-ion batteries and supercapacitorsImproved energy density and cycle stability
CatalysisActs as a solvent and catalyst in organic reactionsHigher yields in Michael additions
Separation ProcessesEffective in CO₂ capture from flue gasesSelective absorption of CO₂ while maintaining stability
Material ScienceDevelopment of polymer electrolytesEnhanced conductivity for flexible electronics

Mechanism of Action

The mechanism by which 1-butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation and bis(trifluoromethylsulfonyl)imide anion interact with various molecular targets, influencing processes such as:

    Ionic Conductivity: Facilitates the movement of ions in electrochemical applications.

    Stabilization: Interacts with proteins and enzymes, stabilizing their structure and function.

    Catalysis: Acts as a catalyst in organic reactions, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Imidazolium-Based ILs

Compound Name Cation Substituents Anion Key Structural Feature
1-Butyl-3-vinylimidazolium Tf₂N ([BVIM][Tf₂N]) Butyl (C₄H₉), Vinyl (CH₂=CH) Tf₂N Polymerizable vinyl group
1-Ethyl-3-methylimidazolium Tf₂N ([EMIM][Tf₂N]) Ethyl (C₂H₅), Methyl (CH₃) Tf₂N Short alkyl chains, high symmetry
1-Butyl-3-methylimidazolium Tf₂N ([BMIM][Tf₂N]) Butyl (C₄H₉), Methyl (CH₃) Tf₂N Longer alkyl chain, enhanced hydrophobicity
1-Hexyl-3-methylimidazolium Tf₂N ([HMIM][Tf₂N]) Hexyl (C₆H₁₃), Methyl (CH₃) Tf₂N Extended hydrophobicity

Key Differences :

  • Vinyl Functionality : The vinyl group in [BVIM][Tf₂N] enables covalent bonding in polymer matrices, unlike methyl or ethyl substituents in [BMIM][Tf₂N] or [EMIM][Tf₂N] .
  • Cation Symmetry : Asymmetric cations (e.g., [EMIM][Tf₂N]) exhibit stronger hydrogen bonding with Tf₂N, increasing viscosity compared to symmetric analogs .
  • Alkyl Chain Length : Longer alkyl chains (e.g., [HMIM][Tf₂N]) enhance hydrophobicity and reduce melting points but increase viscosity due to van der Waals interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property [BVIM][Tf₂N] [BMIM][Tf₂N] [EMIM][Tf₂N] [HMIM][Tf₂N]
Melting Point (°C) Not reported -4.9 -15 -8
Density (g/cm³, 25°C) ~1.40 (estimated) 1.4386 1.52 1.37
Viscosity (mPa·s, 25°C) ~60 (estimated*) 52 34 90
Thermal Stability (°C) >300 400 390 380

*Estimated based on alkyl chain and substituent effects .

Key Findings :

  • Viscosity : The vinyl group in [BVIM][Tf₂N] likely increases rigidity, raising viscosity compared to [EMIM][Tf₂N] but maintaining lower viscosity than [HMIM][Tf₂N] due to shorter alkyl chains .
  • Thermal Stability : All Tf₂N-based ILs exhibit high thermal stability (>300°C), with [BMIM][Tf₂N] showing the highest decomposition temperature .
  • Density : Density decreases with longer alkyl chains ([HMIM][Tf₂N] < [BMIM][Tf₂N]) but increases with asymmetric substitution ([EMIM][Tf₂N] > [BMIM][Tf₂N]) .

Gas Separation and CO₂ Absorption

  • [BVIM][Tf₂N] demonstrates superior performance in CO₂/N₂ separation membranes due to its polymerizable vinyl group, achieving 5× higher permeability than [BMIM][Tf₂N]-based composites .
  • Hydrophobicity trends: [HMIM][Tf₂N] > [BMIM][Tf₂N] > [BVIM][Tf₂N] > [EMIM][Tf₂N], affecting CO₂ absorption efficiency in biphasic systems .

Thermal and Volumetric Behavior

  • Vaporization Enthalpy : Alkyl chain length correlates with vaporization enthalpy ([EMIM][Tf₂N]: 135 kJ/mol; [BMIM][Tf₂N]: 142 kJ/mol; [HMIM][Tf₂N]: 155 kJ/mol) . The vinyl group in [BVIM][Tf₂N] may reduce enthalpy due to restricted molecular packing.
  • Surface Tension : [EMIM][Tf₂N] has the highest surface tension (36 mN/m), decreasing with alkyl chain length ([BMIM][Tf₂N]: 32 mN/m; [HMIM][Tf₂N]: 28 mN/m) .

Biological Activity

1-Butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide (BVIM-NTf2) is an ionic liquid that has garnered attention for its unique physicochemical properties and potential applications in various fields, including biochemistry and materials science. This article focuses on its biological activity, summarizing relevant research findings, case studies, and applications.

Basic Information

  • Chemical Formula : C11_{11}H15_{15}F6_{6}N3_{3}O4_{4}S2_{2}
  • Molecular Weight : 431.37 g/mol
  • Density : 1.42 g/cm³ (25 °C)
  • Viscosity : 77 cP (25 °C)
  • Conductivity : 1.41 mS/cm (25 °C)
  • Melting Point : <RT (room temperature) .

Structural Characteristics

The structure of BVIM-NTf2 consists of a butyl chain attached to a vinylimidazolium cation, paired with the bis(trifluoromethylsulfonyl)imide anion. This configuration contributes to its solubility and stability in various solvents, making it suitable for biological applications.

Antimicrobial Properties

Research has indicated that ionic liquids like BVIM-NTf2 exhibit significant antimicrobial activity. A study demonstrated that BVIM-NTf2 effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in medical applications .

Cytotoxicity Studies

Cytotoxicity assessments have shown that BVIM-NTf2 can induce apoptosis in cancer cell lines while exhibiting lower toxicity in normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies. For instance, a study reported that BVIM-NTf2 induced cell death in human breast cancer cells (MCF-7) with an IC50 value significantly lower than that observed in normal fibroblast cells .

Case Studies

  • Case Study on Anticancer Activity :
    • A recent investigation evaluated the anticancer properties of BVIM-NTf2 in vitro against several cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with notable effects observed at concentrations above 100 µM .
  • Application in Drug Delivery Systems :
    • BVIM-NTf2 has been explored as a medium for drug delivery systems due to its ability to solubilize hydrophobic drugs effectively. A study highlighted its use in enhancing the bioavailability of poorly soluble drugs, demonstrating improved therapeutic efficacy .

Comparative Analysis of Biological Activity

PropertyBVIM-NTf2Other Ionic Liquids
Antimicrobial ActivityEffective against E. coli and S. aureusVaries; some show no activity
Cytotoxicity (IC50 MCF-7)~50 µMVaries widely
Drug SolubilizationHigh solubilization capacityModerate to high

Q & A

Q. Validation :

  • Confirm purity via NMR (¹H, ¹⁹F) and ion chromatography (halide content <50 ppm) .

Basic: What precautions are necessary for handling and storing this compound?

Q. Answer :

  • Storage : Under inert gas (argon/nitrogen) in airtight containers to prevent moisture absorption and oxidative degradation.
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive procedures.
  • Degradation Signs : Discoloration (yellowing) indicates decomposition; discard if viscosity increases abnormally.

Q. Safety :

  • Wear nitrile gloves and safety goggles. Avoid prolonged skin contact due to potential irritation .

Advanced: How can researchers design experiments utilizing this ionic liquid in electrochemical applications?

Answer :
Electrolyte Formulation :

  • Optimize conductivity by blending with low-viscosity solvents (e.g., acetonitrile) or co-salts (e.g., LiTFSI).
  • Electrode Compatibility : Test stability with Pt, carbon, or stainless steel electrodes via cyclic voltammetry (potential window: -2.5 V to +2.5 V vs. Ag/AgCl).

Q. Case Study :

  • Used in supercapacitors for its wide electrochemical stability (>4.5 V) and low volatility .

Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., viscosity, conductivity) across studies?

Answer :
Root Causes :

  • Impurity levels (e.g., water, halides) alter properties.
  • Measurement variability (temperature control, instrument calibration).

Q. Resolution :

  • Purity Assessment : Use Karl-Fischer titration (water content <100 ppm) and ICP-MS (metal impurities).
  • Standardization : Adopt IUPAC guidelines for viscosity/conductivity measurements.
  • Comparative Analysis : Cross-reference with structurally similar ILs (e.g., 1-ethyl-3-methylimidazolium TFSI) for consistency checks .

Advanced: What computational modeling approaches are effective for predicting phase behavior of this ionic liquid in mixtures?

Answer :
CPA Equation of State :

  • Models vapor-liquid equilibria and density using IL-specific parameters (e.g., association volume, energy).
  • Validation : Compare predicted vs. experimental CO₂ solubility data (e.g., 0.3 mol CO₂/mol IL at 30 bar).

Q. Molecular Dynamics (MD) :

  • Simulate ion pair interactions using force fields (e.g., CL&P or OPLS-AA) to predict transport properties .

Comparative Physicochemical Properties of Related Ionic Liquids

Ionic LiquidViscosity (cP, 25°C)Density (g/cm³, 25°C)Conductivity (mS/cm, 25°C)
1-Butyl-3-vinylimidazolium TFSI 771.421.41
1-Butyl-3-methylimidazolium TFSI 801.441.30
1-Ethyl-3-methylimidazolium TFSI 341.538.70

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide
Reactant of Route 2
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1-Butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide

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